molecular formula C26H25N3O4 B2780682 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid CAS No. 2091634-91-0

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid

Cat. No.: B2780682
CAS No.: 2091634-91-0
M. Wt: 443.503
InChI Key: VONFEBBAFJQNDQ-UHFFFAOYSA-N
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Description

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-25(31)18-10-11-27-24(16-18)28-12-5-13-29(15-14-28)26(32)33-17-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-11,16,23H,5,12-15,17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONFEBBAFJQNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₁₉H₁₈N₂O₃
  • Molecular Weight : 318.36 g/mol
  • CAS Number : 207795-26-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it a suitable candidate for further pharmacological studies.

1. Anticancer Activity

Research has indicated that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating Bcl-2 family proteins .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. A study reported that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

3. Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound indicate its potential in mitigating neurodegenerative diseases. It may exert protective effects on neuronal cells through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerHighInduction of apoptosis
AntimicrobialModerateInhibition of bacterial growth
NeuroprotectivePromisingAntioxidant activity

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of the p53 pathway, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative antimicrobial agent .

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